1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine
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Overview
Description
1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with a butenylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine typically involves the reaction of 2-chloro-5-fluoropyridine with appropriate reagents to introduce the butenylamine side chain. One common method involves the use of vinylstannane and monothioacetic acids under specific conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and efficient purification methods is crucial in the industrial setting to meet the demand for this compound in various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to form reduced products.
Addition Reactions: The butenylamine side chain can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium fluoride (KF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound .
Scientific Research Applications
1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents on the pyridine ring enhances its binding affinity to certain enzymes and receptors. This compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-(2-Chloro-5-methylpyridin-3-yl)ethanone
- 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
- 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
Uniqueness: 1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine is unique due to its specific combination of chloro and fluoro substituents on the pyridine ring and the presence of a butenylamine side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10ClFN2 |
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Molecular Weight |
200.64 g/mol |
IUPAC Name |
1-(2-chloro-5-fluoropyridin-3-yl)but-3-en-1-amine |
InChI |
InChI=1S/C9H10ClFN2/c1-2-3-8(12)7-4-6(11)5-13-9(7)10/h2,4-5,8H,1,3,12H2 |
InChI Key |
FRWUUYAEAFLDLQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=C(N=CC(=C1)F)Cl)N |
Origin of Product |
United States |
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